molecular formula C23H25N3O3S B2696355 N1-(2-morpholino-2-(naphthalen-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 941872-25-9

N1-(2-morpholino-2-(naphthalen-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No. B2696355
M. Wt: 423.53
InChI Key: MMKDPCHQOUVQCJ-UHFFFAOYSA-N
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Description

Typically, a description of a chemical compound includes its IUPAC name, common name (if any), and structural formula.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Medicinal Chemistry Applications

Sigma 1 Receptor Antagonism

Research indicates that compounds structurally related to N1-(2-morpholino-2-(naphthalen-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide, such as E-52862 (S1RA), function as selective sigma 1 receptor (σ1R) antagonists. These compounds have shown efficacy in nociceptive and neuropathic pain models, suggesting potential therapeutic applications in pain management Díaz et al., 2012.

Anti-Viral Activities

Studies have also explored the synthesis and antiviral activities of derivatives, showcasing the potential of such compounds against various viral strains, highlighting their significance in the development of new antiviral drugs Flefel et al., 2014.

Chemical Synthesis and Material Science

Catalysis

The discovery of N-(naphthalen-1-yl)-N'-alkyl oxalamide ligands has enabled Cu-catalyzed aryl amination reactions with high turnovers, presenting a significant advancement in the field of catalysis and organic synthesis. This demonstrates the role of such compounds in facilitating efficient and low-cost synthesis of aryl amines Gao et al., 2017.

Sensing and Imaging

Naphthalene and thiophene derivatives have been used as chemosensors for metal ions, showcasing their utility in environmental monitoring and biochemical applications. For instance, a naphthalene-thiophene hybrid molecule has been developed as a fluorescent AND logic gate for detecting Zn2+ and OAc- ions, with potential applications in cell imaging Karak et al., 2013.

Safety And Hazards

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Future Directions

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properties

IUPAC Name

N'-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S/c27-22(24-15-18-7-4-14-30-18)23(28)25-16-21(26-10-12-29-13-11-26)20-9-3-6-17-5-1-2-8-19(17)20/h1-9,14,21H,10-13,15-16H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKDPCHQOUVQCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C(=O)NCC2=CC=CS2)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-morpholino-2-(naphthalen-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

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